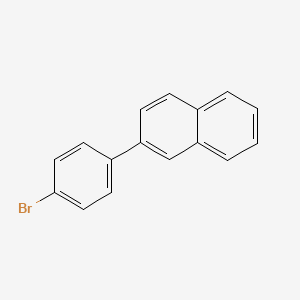

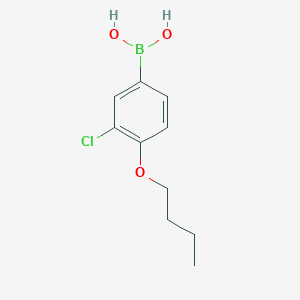

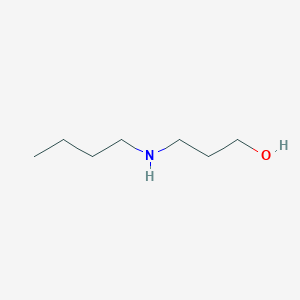

![molecular formula C12H19N3O B1276551 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol CAS No. 869946-18-9](/img/structure/B1276551.png)

2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol is a tertiary amino alcohol that is part of a broader class of piperazine-based compounds. These compounds have been synthesized and studied for their potential pharmacological activities, including antitumor and antiulcer effects. The specific compound , while not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of related piperazine-based tertiary amino alcohols involves aminomethylation of 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones with paraformaldehyde and substituted piperazines in ethanol. This reaction yields 1-(4-alkoxyphenyl)-3-(4-R-piperazin-1-yl)-2-phenyl (chlorophenyl)propan-1-ones, which are then reacted with alkyl (aryl) magnesium halides to form the tertiary amino alcohols. These alcohols can be further converted to dihydrochlorides for enhanced stability and potential bioactivity .

Molecular Structure Analysis

The molecular structure of piperazine-based tertiary amino alcohols is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This ring is substituted with various functional groups that can significantly alter the compound's pharmacological properties. The specific interactions and substitutions on the piperazine ring are crucial for the compound's activity and selectivity towards different biological targets .

Chemical Reactions Analysis

The chemical reactions involving piperazine-based tertiary amino alcohols are primarily focused on their synthesis and subsequent conversion to dihydrochlorides. The initial aminomethylation step is followed by a Grignard reaction, which introduces the tertiary amino group. The conversion to dihydrochlorides is likely to affect the solubility and reactivity of these compounds, potentially making them more suitable for biological applications .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol are not explicitly detailed in the provided papers, related compounds exhibit properties that are conducive to their pharmacological activity. These properties include solubility in organic solvents and ethanol, which is essential for their synthesis and potential administration. The presence of the amino group and the piperazine ring suggests that these compounds may have basic properties and could form salts with acids, such as the dihydrochlorides mentioned in the synthesis .

The pharmacological activities of similar compounds have been explored, with some showing inhibitory effects on hypothermia induced by reserpine and on gastric ulcers induced by stress or ethanol. These activities suggest that the compounds can interact with biological systems in a meaningful way, potentially through action on the central nervous system .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Piperazine-Based Compounds The compound 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol and its derivatives are synthesized for various applications. Wang Jin-peng (2013) elaborates on the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, optimizing technological parameters like raw material ratio, reaction time, and temperature to achieve an 88.5% yield. The structural integrity of the compound was confirmed after synthesis (Wang Jin-peng, 2013).

Antitumor Properties Hakobyan et al. (2020) investigated the antitumor properties of piperazine-based tertiary amino alcohols and their dihydrochlorides, synthesized through aminomethylation and subsequent reactions. The synthesized compounds exhibited influence on tumor DNA methylation processes in vitro, indicating their potential application in cancer treatment (Hakobyan et al., 2020).

Antimicrobial Activity A study by Rajkumar et al. (2014) highlighted the antimicrobial properties of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were synthesized using a four-component cyclo condensation and showed excellent antibacterial and antifungal activities, compared to standard drugs (Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Enhancement of A1 Adenosine Receptor Romagnoli et al. (2008) synthesized a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives that function as allosteric enhancers of the A1 adenosine receptor. These compounds' activity was influenced by the substituents on the phenyl ring attached to the piperazine, with specific derivatives showing significant activity in binding and functional studies (Romagnoli et al., 2008).

Mécanisme D'action

Target of Action

The compound “2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol” appears to have a structural similarity to certain indole derivatives and piperazine derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, exhibiting a broad spectrum of biological activities . Similarly, certain piperazine derivatives have been synthesized as acetylcholinesterase inhibitors (AChEIs)

Mode of Action

Based on its structural similarity to certain indole and piperazine derivatives, it might interact with its targets (possibly various receptors or enzymes) and induce changes that lead to its biological effects . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

If it acts as an acetylcholinesterase inhibitor like certain piperazine derivatives , it could affect pathways related to acetylcholine metabolism. This could potentially lead to increased levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Result of Action

If it acts as an acetylcholinesterase inhibitor like certain piperazine derivatives , it could potentially enhance cholinergic neurotransmission, which could have various effects depending on the specific physiological context.

Propriétés

IUPAC Name |

2-[4-(2-aminophenyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c13-11-3-1-2-4-12(11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRHRBADADYIFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424518 |

Source

|

| Record name | 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | |

CAS RN |

869946-18-9 |

Source

|

| Record name | 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

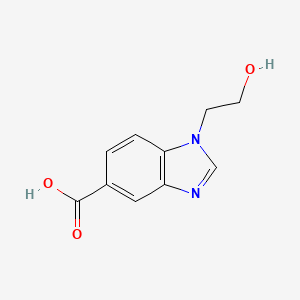

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

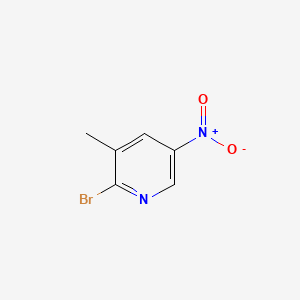

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

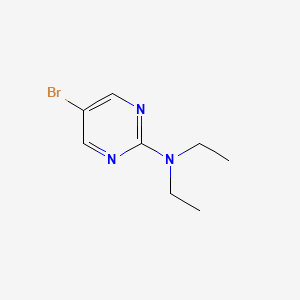

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)